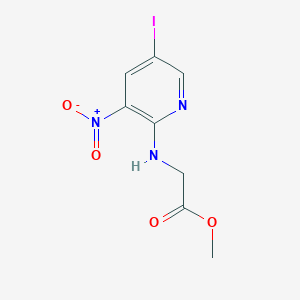

Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate

Description

Properties

IUPAC Name |

methyl 2-[(5-iodo-3-nitropyridin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3O4/c1-16-7(13)4-11-8-6(12(14)15)2-5(9)3-10-8/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTMVBFPPNSZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=C(C=C(C=N1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676617 | |

| Record name | Methyl N-(5-iodo-3-nitropyridin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179359-56-8 | |

| Record name | N-(5-Iodo-3-nitro-2-pyridinyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179359-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-(5-iodo-3-nitropyridin-2-yl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological studies to understand the effects of iodine and nitro groups on biological systems.

Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and bacterial infections.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate with analogous compounds based on functional groups, reactivity, and applications. Key structural differences and their implications are highlighted.

Comparison with Pyrimidine- and Triazole-Based Esters

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) : Structural Differences: Replaces the pyridine ring with a pyrimidine scaffold and substitutes the nitro and iodo groups with a thietanyloxy and thioether group. Applications: Used in antimicrobial studies due to sulfur’s bioactivity, whereas the nitro-iodo motif may favor electrophilic aromatic substitution or halogen bonding in catalysis.

- 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound A) : Structural Differences: Features a bicyclic terpene moiety and a triazole-thioether group instead of the nitro-iodo pyridine core. Applications: Designed for biological activity (e.g., enzyme inhibition), whereas the target compound’s iodine and nitro groups may suit radiopharmaceuticals or optoelectronic materials.

Comparison with Phosphoryl Acetate Esters

- Methyl 2-[Bis(benzylthio)phosphoryl]acetate :

- Structural Differences : Incorporates a bis(benzylthio)phosphoryl group instead of the nitro-iodo pyridine system.

- Reactivity : Functions as a Horner–Wadsworth–Emmons (HWE) reagent for α,β-unsaturated ester synthesis via deprotonation–condensation. The target compound lacks a phosphoryl group but may undergo ester hydrolysis or nitro-group reduction.

- Applications : Used in stereoselective alkene synthesis, while the target compound’s iodine atom could facilitate cross-coupling reactions in organic synthesis.

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Iodo Substituent : The iodine atom offers a heavy atom effect for crystallographic studies (e.g., via SHELX ) and serves as a leaving group in cross-coupling reactions.

- Ester Group : The methyl ester enhances lipophilicity compared to ethyl or benzyl esters in analogs, influencing bioavailability or material solubility .

Biological Activity

Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This section explores its synthesis, biological mechanisms, and research findings, including data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C8H8IN3O4

Molecular Weight : 337.071 g/mol

CAS Number : 1179359-56-8

Purity : >97%

The compound features a nitropyridine moiety and an iodine substituent, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound has been documented in various studies, emphasizing methods that yield high purity and structural integrity. The process generally involves the iodination of pyridine derivatives followed by amination and esterification reactions.

This compound exhibits its biological effects through interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or receptors, leading to various biological responses, including:

- Antimicrobial Activity : Studies have shown that compounds with nitropyridine structures often exhibit significant antimicrobial properties.

- Anticancer Activity : Preliminary data suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest in cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Antiproliferative Effects : Research on similar nitropyridine derivatives indicated a dose-dependent inhibition of cancer cell growth. For instance, compounds exhibiting structural similarities demonstrated IC50 values in the low micromolar range against various cancer cell lines (Table 1).

Compound Cell Line IC50 (µM) A PC-3 5.0 B MCF7 4.5 C HeLa 3.0 - Mechanistic Insights : In vitro studies revealed that related compounds could induce cell cycle arrest at the G0/G1 phase, suggesting a mechanism involving the inhibition of cyclin-dependent kinases (CDKs) .

- Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial efficacy against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| Ethyl 2-(3-nitropyridin-2-amino)acetate | High | Low |

| Methyl 2-(4-nitropyridin-2-amino)acetate | Low | High |

This table illustrates that while this compound shows moderate activity in both domains, other derivatives may exhibit higher specificity or potency.

Preparation Methods

Preparation of Amino-Substituted Nitropyridine Intermediates

A key step is the nucleophilic substitution of halogenated nitropyridines with methylamine or aminoacetate derivatives to form the amino-substituted nitropyridine intermediate.

These nucleophilic aromatic substitution reactions proceed efficiently under mild conditions, yielding the amino-substituted nitropyridine intermediates critical for further functionalization.

Esterification and Final Assembly

The methyl ester group is introduced or preserved during the synthesis, commonly through:

- Use of methyl aminoacetate derivatives in the nucleophilic substitution step.

- Esterification reactions of amino-substituted nitropyridines with acetic anhydride and catalytic DMAP in dichloromethane at elevated temperatures (e.g., 90°C overnight) to form N-methyl-N-(5-nitro-pyridin-2-yl)-acetamide intermediates.

Reduction and Purification Steps

Reduction of nitro groups to amines or further functional group transformations are performed using:

- Hydrogenation with palladium on carbon catalysts under hydrogen atmosphere at room temperature or elevated pressure, typically in methanol or ethanol solvents.

- Alternative reduction using iron(III) chloride and hydrazine hydrate in methanol under reflux conditions.

Purification is typically achieved by:

- Filtration and washing of precipitates.

- Flash chromatography on silica gel using ethyl acetate/hexane mixtures.

Summary Table of Key Preparation Steps

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-chloro-5-nitropyridine + methylamine | RT, dichloromethane, methylamine gas bubbled | 80% | Yellow solid precipitate |

| Amination | 2-bromo-5-nitropyridine + methylamine | 50°C, overnight, dichloromethane/THF | Not specified | Used without purification |

| Esterification | Amino-nitropyridine + acetic anhydride + pyridine + DMAP | 90°C, overnight, dichloromethane | Not specified | Flash chromatography purification |

| Iodination (inferred) | Halogenated pyridine + Pd catalyst + boronate ester | 90°C, nitrogen atmosphere | Not specified | HPLC monitoring |

| Reduction | Nitro compound + Pd/C + H2 | RT, methanol or ethanol, 12-18h | 17-75% (varies) | Alternative: FeCl3 + hydrazine hydrate reflux |

Mechanistic Insights and Research Findings

- The nucleophilic substitution on halogenated nitropyridines proceeds via aromatic nucleophilic substitution, favored by electron-withdrawing nitro groups activating the ring.

- Nitro group migration and rearrangement reactions in nitropyridines have been studied, showing intramolecular mechanisms involving dihydropyridine sulfonic acids intermediates, although these are more relevant to nitropyridine functionalization than direct iodination.

- Palladium-catalyzed cross-coupling reactions are a reliable method for introducing iodine substituents in pyridine rings, enabling selective functionalization.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-(5-iodo-3-nitropyridin-2-ylamino)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyridine derivatives like Ethyl 2-(5-nitropyridin-2-yl)acetate are prepared using nitro-pyridine precursors and ethyl acetoacetate under reflux with catalytic acid/base . Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts regioselectivity and yield due to steric and electronic effects of the iodo and nitro groups.

- Key Considerations : Monitor reaction progress via TLC or HPLC, as over-nitration or dehalogenation may occur under harsh conditions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : The pyridine ring protons (δ 7.5–9.0 ppm) and methyl ester protons (δ 3.6–4.0 ppm) are diagnostic. The iodo substituent deshields adjacent protons, while the nitro group causes splitting patterns due to conjugation .

- IR : Look for ester C=O stretching (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Validation : Compare experimental data with computational simulations (e.g., DFT) or analogs like Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELX software for structure refinement . For instance, the crystal structure of a related compound (C34H36N4O5) revealed non-planar pyridine rings and hydrogen-bonded dimers, critical for understanding packing interactions .

- Challenges : Crystallization may require vapor diffusion with solvents like DCM/hexane. Heavy atoms (iodine) enhance diffraction but complicate data collection due to absorption effects.

Q. What computational methods predict the reactivity of the nitro and iodo groups in further functionalization?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic substitution at the 5-iodo position.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).

- Validation : Compare with experimental results from analogs like Methyl 2-(3-fluoro-5-nitrophenyl)acetate, where fluorine’s electronegativity alters reactivity .

Q. How do structural isomers (e.g., nitro group position) affect biological activity?

- Case Study : Ethyl 2-(3-nitropyridin-2-yl)acetate shows distinct reactivity compared to the 5-nitro isomer due to altered electron density distribution .

- Experimental Design : Synthesize positional isomers and compare their inhibitory activity in enzyme assays (e.g., cytochrome P450 isoforms). Use SAR (Structure-Activity Relationship) models to correlate substituent effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of nitropyridine derivatives?

- Root Causes :

- Purity : Commercial samples (e.g., from MedChemExpress) may vary in purity (>95% vs. >99%), affecting assay reproducibility .

- Assay Conditions : pH, temperature, and solvent (DMSO concentration) influence compound stability and binding affinity.

- Mitigation : Standardize protocols (e.g., OECD guidelines) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. Why do crystallographic data sometimes conflict with computational predictions?

- Analysis :

- Crystal Packing : Intermolecular forces (e.g., hydrogen bonds in C34H36N4O5) distort molecular geometry compared to gas-phase simulations .

- Thermal Motion : High thermal displacement parameters (B-factors) in X-ray data indicate dynamic disorder, requiring refinement with TLS models in SHELXL .

Methodological Recommendations

Q. What strategies optimize the synthesis of halogenated nitropyridine derivatives?

- Key Steps :

- Halogen Exchange : Use Ullmann coupling or metal-catalyzed (Pd/Cu) reactions to introduce iodine.

- Protection/Deprotection : Protect the amino group with Boc or Fmoc to prevent side reactions during nitration .

- Troubleshooting : If yields are low, screen catalysts (e.g., KI for iodide retention) or use microwave-assisted synthesis to reduce decomposition.

Q. How to design a robust SAR study for this compound?

- Framework :

- Core Modifications : Vary substituents (e.g., replace iodine with bromine) and assess activity changes.

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical functional groups (e.g., nitro for hydrogen bonding).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.